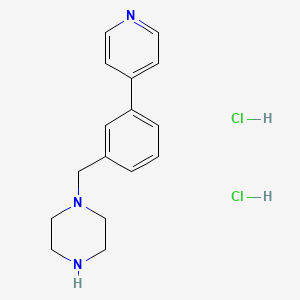
4-(3-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid t-butyl ester, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid t-butyl ester, 95% (4-PBCT-95%) is a synthetic compound with a variety of potential scientific and medical applications. It is a relatively new compound, having only been synthesized in the last decade, and is currently being studied for its potential to be used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
4-PBCT-95% has a variety of potential scientific research applications. It has been used in studies of the pharmacological effects of novel compounds, as well as in studies of the biological effects of various compounds. It has also been used in studies of the effects of various drugs on the central nervous system, as well as in studies of the effects of drugs on the cardiovascular system. Additionally, it has been used in studies of the effects of drugs on the immune system, as well as in studies of the effects of drugs on the gastrointestinal system.
Mecanismo De Acción
The exact mechanism of action of 4-PBCT-95% is not yet fully understood. However, it is believed that the compound acts as an agonist at certain serotonin receptors, as well as at certain dopamine receptors. Additionally, it is believed to act as an agonist at certain opioid receptors, as well as at certain histamine receptors. Furthermore, it is believed to act as an agonist at certain adrenergic receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-PBCT-95% are not yet fully understood. However, it is believed to have a variety of potential effects, including an increase in serotonin and dopamine levels, an increase in opioid receptor activity, an increase in histamine receptor activity, and an increase in adrenergic receptor activity. Additionally, it is believed to have an anti-inflammatory effect, as well as a neuroprotective effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-PBCT-95% has a variety of advantages and limitations for use in laboratory experiments. One of the main advantages of 4-PBCT-95% is its ability to act as an agonist at multiple receptor sites. Additionally, it has a relatively low toxicity level, making it safe for use in laboratory experiments. However, one of the main limitations of 4-PBCT-95% is its relatively short half-life, which means that it must be used quickly and efficiently in order to achieve desired results.
Direcciones Futuras
There are a variety of potential future directions for the use of 4-PBCT-95%. One potential direction is the development of novel drugs that utilize the compound’s agonist activity at multiple receptor sites. Additionally, the compound could be used in studies of the effects of various drugs on the central nervous system, the cardiovascular system, the immune system, and the gastrointestinal system. Furthermore, the compound could be used in studies of the effects of various drugs on inflammation, as well as in studies of the effects of various drugs on neuroprotection. Finally, the compound could be used in studies of the effects of various drugs on the metabolism of various drugs.
Métodos De Síntesis
4-PBCT-95% is synthesized via a multi-step process. The first step involves the reaction of 3-pyridin-4-yl-benzaldehyde with 4-chloro-3-methylpiperidine in the presence of anhydrous magnesium sulfate and acetic anhydride. This reaction yields the desired product, 4-(3-pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid. The second step involves the esterification of the acid with t-butyl alcohol in the presence of hydrochloric acid. This reaction yields the desired product, 4-(3-pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid t-butyl ester, 95%.
Propiedades
IUPAC Name |
tert-butyl 4-[(3-pyridin-4-ylphenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-21(2,3)26-20(25)24-13-11-23(12-14-24)16-17-5-4-6-19(15-17)18-7-9-22-10-8-18/h4-10,15H,11-14,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNORULVOIWERIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


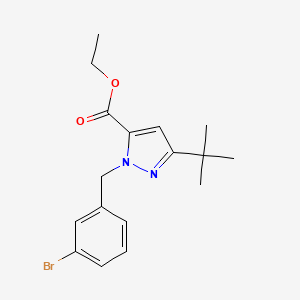
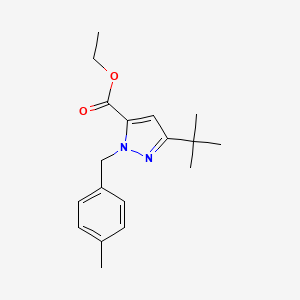
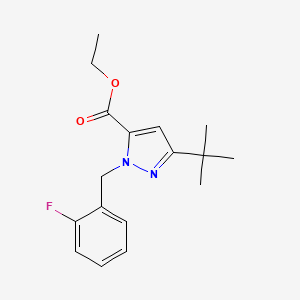

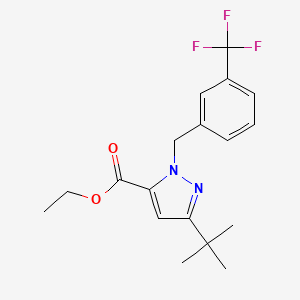

![3-(3-Fluoro-phenyl)-1,3a,4,5,6,7-hexahydro-pyrazolo[1,5-a]pyrazine, 95%](/img/structure/B6288289.png)
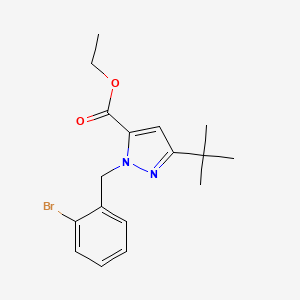



![1-[6-(2-Chloro-4-trifluoromethyl-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6288352.png)
